molecular formula C12H13N5OS B2385424 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034429-99-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2385424
M. Wt: 275.33
InChI Key: YRJFFOLGRACBFD-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidine ring, which is a three-membered nitrogen-containing ring . The compound also has a pyridine ring with a methylthio substituent .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, imidazole derivatives (a similar structure to triazole) have been synthesized using glyoxal and ammonia . The synthesis of triazole derivatives often involves the use of copper-catalyzed azide–alkyne cycloaddition reactions .


Molecular Structure Analysis

The molecule contains a 1,2,3-triazole ring, which is planar and aromatic . It also contains an azetidine ring and a pyridine ring . The presence of a positive charge on either of two nitrogen atoms in the triazole ring allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring can participate in various reactions due to its amphoteric nature . The azetidine ring can also undergo various transformations .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given the properties of similar compounds . It is expected to be soluble in water and other polar solvents due to the presence of polar groups .

Scientific Research Applications

Azetidinones and Triazoles in Synthesis

Azetidinones and triazoles have been extensively explored in synthetic chemistry for their utility in constructing complex molecular architectures. One notable application is in the synthesis of β-lactams via azetidinones, which are crucial in antibiotic development. For example, studies have demonstrated innovative methods for generating nonstabilized azomethine ylides, leading to the formation of pyrrolidines and oxazolidines, highlighting azetidinones' role in synthesizing nitrogen-containing heterocycles (Tsuge et al., 1987).

Triazole Derivatives as Corrosion Inhibitors

Triazole derivatives have found applications as corrosion inhibitors, showcasing the molecule's versatility beyond pharmaceuticals. Research on (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs demonstrates their effectiveness in protecting mild steel in acidic environments, providing insights into their potential industrial applications (Ma et al., 2017).

Catalytic Applications

The catalytic prowess of triazolylmethanol derivatives in facilitating the Huisgen 1,3-dipolar cycloaddition reactions underlines the importance of triazole compounds in modern synthetic methodologies. These catalysts enable efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction pivotal in constructing pharmacophores and materials science applications (Ozcubukcu et al., 2009).

Heterocyclic Compounds Synthesis

The exploration of azetidinone and triazole chemistry extends to the synthesis of heterocyclic compounds with potential therapeutic properties. Innovative approaches have led to the creation of diverse molecules, such as pyrrolobenzodiazepines and azetidinobenzodiazepines, through intramolecular azide to alkene cycloadditions. These compounds are notable for their antitumor activities, showcasing the critical role of azetidinone and triazole moieties in developing new cancer treatments (Hemming et al., 2014).

Safety And Hazards

While specific safety and hazard data for this compound were not found, similar compounds have been associated with various hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future research directions could involve exploring the biological activities of this compound, given the broad range of activities shown by similar compounds . It could also involve optimizing the synthesis process and exploring its potential applications in various fields.

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFFOLGRACBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

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